molecular formula C16H13NO3 B395698 4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone

4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone

Cat. No.: B395698
M. Wt: 267.28g/mol
InChI Key: UCAWQQVUBVYQQD-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a furan ring, a methylidene group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone typically involves the condensation of 5-methylfurfural with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The methylidene group can be reduced to a methyl group using reducing agents such as sodium borohydride.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of the corresponding methyl derivative.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone is unique due to its combination of a furan ring, a methylidene group, and an oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28g/mol

IUPAC Name

(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one

InChI

InChI=1S/C16H13NO3/c1-10-3-6-12(7-4-10)15-14(16(18)20-17-15)9-13-8-5-11(2)19-13/h3-9H,1-2H3/b14-9-

InChI Key

UCAWQQVUBVYQQD-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(O3)C

SMILES

CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(O3)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(O3)C

solubility

36.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-5(4H)-isoxazolone

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